

# A Comprehensive Technical Guide to the Spectroscopic Profile of 3-(3-Methylphenoxy)azetidine

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## Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

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Disclaimer: Direct experimental spectroscopic data for **3-(3-methylphenoxy)azetidine** is not extensively available in the public domain. The data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to provide a foundational understanding of the expected spectroscopic characteristics and the methodologies for their acquisition.

## Introduction

**3-(3-Methylphenoxy)azetidine** is a small organic molecule featuring a four-membered azetidine ring linked to a meta-methylphenoxy group via an ether bond. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and their role as bioisosteres for other functional groups. A thorough understanding of the spectroscopic properties of **3-(3-methylphenoxy)azetidine** is crucial for its synthesis, characterization, and application in drug discovery and development.

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-(3-methylphenoxy)azetidine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for obtaining this data and presents a logical workflow for the structural elucidation of this compound.

## Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **3-(3-methylphenoxy)azetidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-(3-Methylphenoxy)azetidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H (meta)
~6.70 - 6.80	m	3H	Ar-H (ortho, para)
~4.90	m	1H	O-CH (azetidine ring)
~4.20	t	2H	CH <sub>2</sub> (azetidine ring)
~3.90	t	2H	CH <sub>2</sub> (azetidine ring)
~2.50 (broad s)	s	1H	NH
~2.30	s	3H	Ar-CH <sub>3</sub>

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-(3-Methylphenoxy)azetidine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.0	Ar-C (ipso, attached to O)
~139.5	Ar-C (ipso, attached to CH <sub>3</sub> )
~129.0	Ar-CH (meta)
~122.0	Ar-CH (para)
~116.0	Ar-CH (ortho)
~112.0	Ar-CH (ortho)
~70.0	O-CH (azetidine ring)
~50.0	CH <sub>2</sub> (azetidine ring)
~21.5	Ar-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **3-(3-Methylphenoxy)azetidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950, ~2870	Medium	Aliphatic C-H Stretch
~1600, ~1580	Strong	C=C Aromatic Ring Stretch
~1240	Strong	Aryl-O Stretch (Asymmetric)
~1040	Strong	C-N Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **3-(3-methylphenoxy)azetidine** (C<sub>10</sub>H<sub>13</sub>NO), the predicted monoisotopic mass is 163.0997 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **3-(3-Methylphenoxy)azetidine**

Adduct	m/z
[M+H] <sup>+</sup>	164.1070
[M+Na] <sup>+</sup>	186.0889

Ionization Mode: Electrospray Ionization (ESI), Positive

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for **3-(3-methylphenoxy)azetidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Sample Preparation:
  - Weigh approximately 5-10 mg of the purified compound.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.
- <sup>1</sup>H NMR Acquisition:

- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a one-dimensional proton spectrum using a standard pulse sequence.
- Process the resulting Free Induction Decay (FID) with a Fourier transform.
- Phase the spectrum and calibrate the chemical shift scale to the reference signal.
- Integrate the peaks to determine the relative number of protons.
- **<sup>13</sup>C NMR Acquisition:**
  - Using the same sample, switch the spectrometer to the carbon channel.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans will be required due to the low natural abundance of <sup>13</sup>C.
  - Process the FID and calibrate the chemical shift scale using the solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Objective:** To identify the functional groups present in the molecule.
- **Instrumentation:** An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (ATR method):**
  - Ensure the ATR crystal is clean.
  - Place a small amount of the sample directly onto the crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- **Data Acquisition:**

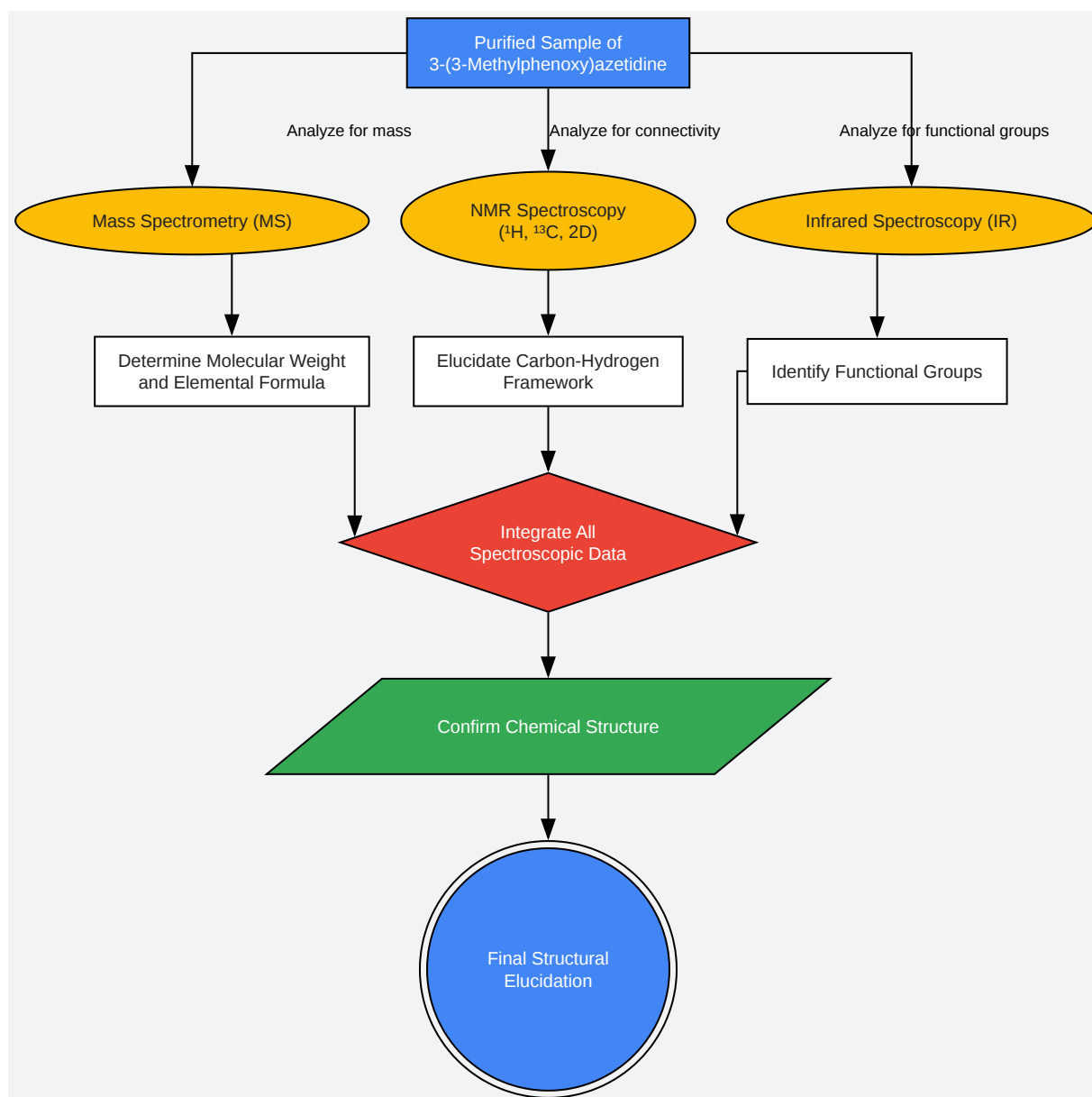
- Collect the spectrum, typically by co-adding and averaging 16 to 32 scans.
- The data is collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- The resulting spectrum plots absorbance or transmittance versus wavenumber.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental formula of the molecule.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the spectrum in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts like  $[\text{M}+\text{Na}]^+$ .
  - The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel small molecule like **3-(3-methylphenoxy)azetidine** using various spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of **3-(3-methylphenoxy)azetidine**.

## Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic data for **3-(3-methylphenoxy)azetidine**. The tabulated predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis and characterization of this and related azetidine derivatives. The provided workflow diagram offers a clear and logical approach to the structural elucidation of such compounds. As with any predictive data, experimental verification is essential for definitive structural confirmation.

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## References

- 1. PubChemLite - 3-(3-methylphenoxy)azetidine (C<sub>10</sub>H<sub>13</sub>NO) [pubchemlite.lcsb.uni.lu]
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